molecular formula C13H16N2O2 B5748710 N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 105479-05-8

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No. B5748710
CAS RN: 105479-05-8
M. Wt: 232.28 g/mol
InChI Key: ZDRGKCOOCZCMQF-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, also known as BOPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BOPA is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.

Mechanism of Action

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide acts as a positive allosteric modulator of GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to enhance the activity of GABA receptors in the brain. N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been found to have low toxicity and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has several advantages for lab experiments, including its high solubility, low toxicity, and well-characterized mechanism of action. However, N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has some limitations, including its limited availability and high cost.

Future Directions

There are several future directions for research on N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, including the development of new drugs that target GABA receptors, the optimization of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide synthesis methods, and the investigation of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide's effects on other neurotransmitter systems. Additionally, future research could explore the potential therapeutic applications of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied. N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has several advantages for lab experiments, including its high solubility and low toxicity. Future research could explore the potential therapeutic applications of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide in the treatment of neurological and psychiatric disorders.

Synthesis Methods

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been synthesized using different methods, including the reaction of benzylamine with 2-oxo-1-pyrrolidine acetamide, and the reaction of benzyl chloride with 2-(2-oxo-1-pyrrolidinyl)acetamide. The yield and purity of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been used to develop new drugs that target specific receptors. In biochemistry, N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has been used to study enzyme kinetics and protein-ligand interactions.

properties

IUPAC Name

N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-15-8-4-7-13(15)17)14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRGKCOOCZCMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147150
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105479-05-8
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105479058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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